molecular formula C13H18ClF2NO B1397637 3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220020-32-5

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1397637
CAS No.: 1220020-32-5
M. Wt: 277.74 g/mol
InChI Key: IVTKTCMKQWPTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H18ClF2NO. It is known for its unique structure, which includes a piperidine ring substituted with a difluorobenzyl group and an oxy-methyl linkage.

Preparation Methods

The synthesis of 3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with 2,6-difluorobenzyl chloride in the presence of a base to form the difluorobenzyl-substituted piperidine. This intermediate is then reacted with formaldehyde and a suitable acid to introduce the oxy-methyl group, followed by conversion to the hydrochloride salt .

Chemical Reactions Analysis

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group is believed to play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1,4-5,10,16H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTKTCMKQWPTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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